molecular formula C20H21NO6 B341308 2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(4-METHOXYPHENYL)CARBAMOYL]PROPANOATE

2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(4-METHOXYPHENYL)CARBAMOYL]PROPANOATE

Cat. No.: B341308
M. Wt: 371.4 g/mol
InChI Key: SLBUWMAVNQCSGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(4-METHOXYPHENYL)CARBAMOYL]PROPANOATE is an organic compound characterized by the presence of methoxyphenyl groups and oxoethyl and oxobutanoate functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(4-METHOXYPHENYL)CARBAMOYL]PROPANOATE typically involves the reaction of 4-methoxyphenylacetic acid with 4-methoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(4-METHOXYPHENYL)CARBAMOYL]PROPANOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(4-METHOXYPHENYL)CARBAMOYL]PROPANOATE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(4-METHOXYPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(4-METHOXYPHENYL)CARBAMOYL]PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual presence of methoxyphenyl and oxoethyl functionalities makes it a versatile compound for various applications .

Properties

Molecular Formula

C20H21NO6

Molecular Weight

371.4 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 4-(4-methoxyanilino)-4-oxobutanoate

InChI

InChI=1S/C20H21NO6/c1-25-16-7-3-14(4-8-16)18(22)13-27-20(24)12-11-19(23)21-15-5-9-17(26-2)10-6-15/h3-10H,11-13H2,1-2H3,(H,21,23)

InChI Key

SLBUWMAVNQCSGT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=CC=C(C=C2)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

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